molecular formula C18H26O4 B3032745 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester CAS No. 42925-80-4

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester

Cat. No.: B3032745
CAS No.: 42925-80-4
M. Wt: 306.4 g/mol
InChI Key: MZLKGKRQKLIVBS-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester (CAS: 119367-89-4) is a phthalate ester characterized by two branched 2-methylbutyl groups attached to the ortho positions of a benzene dicarboxylate backbone. Its molecular formula is inferred as C₁₈H₂₆O₄, with a molecular weight of approximately 306 g/mol. This compound is structurally analogous to other dialkyl phthalates, which are widely used as plasticizers in polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability .

Properties

IUPAC Name

bis(2-methylbutyl) benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLKGKRQKLIVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628634
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-39-3, 42925-80-4
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-methylbutanol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with 2-methylbutanol in the presence of a catalyst. The reaction mixture is then neutralized, washed, and purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester involves its interaction with cellular pathways. It has been shown to disrupt mitochondrial membrane potential and enhance reactive oxygen species (ROS) production, leading to apoptosis (programmed cell death) in certain cancer cell lines. The compound targets the Akt-p53-cyclin pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Research Findings and Regulatory Status

  • Volatility and Leaching : Shorter-chain phthalates (e.g., DIBP) exhibit higher migration rates from polymers, increasing exposure risks. The target compound’s C5 branches may reduce leaching compared to DIBP but remain less stable than DEHP .
  • Regulatory Trends : The EU and U.S. have restricted DEHP in consumer products, driving demand for alternatives like DINP and DIDP. DIBP is increasingly scrutinized, highlighting the need for safer substitutes .

Biological Activity

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylbutyl) ester, commonly known as diisobutyl phthalate (DIBP), is an ester of phthalic acid that has garnered attention for its biological activities. This compound is widely used in various industrial applications, particularly as a plasticizer in polyvinyl chloride (PVC) and other polymers. However, its biological effects, including cytotoxicity and potential therapeutic applications, are of significant interest in the fields of pharmacology and toxicology.

  • Chemical Formula: C₁₆H₂₂O₄
  • Molecular Weight: 278.34 g/mol
  • CAS Registry Number: 84-69-5
  • IUPAC Name: 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester

Biological Activity Overview

Research indicates that DIBP exhibits various biological activities, particularly cytotoxic effects against cancer cell lines. The following sections detail specific findings from recent studies.

Cytotoxic Activity

A study conducted on the cytotoxic effects of DIBP revealed significant activity against several cancer cell lines:

Cell LineIC₅₀ (µg/mL)Viability (%)
HepG2 (liver)4267.7
MCF-7 (breast)10078.14
NIH 3T3 (fibroblast)50096.11
HaCaT (keratinocyte)25082.23

The study utilized the MTT assay to assess cell viability after treatment with DIBP. The results indicated that while DIBP exhibits significant cytotoxicity towards HepG2 and MCF-7 cells, it shows lower toxicity towards normal cell lines such as NIH 3T3 and HaCaT, suggesting a selective action against cancerous cells .

The cytotoxic mechanism of DIBP appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic processes were observed under microscopy following treatment with DIBP. The compound's ability to interfere with cellular functions such as the cell cycle and apoptosis pathways contributes to its anticancer properties .

Antiproliferative Effects

Further investigations into the antiproliferative effects of DIBP demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineGI₅₀ (µM)
MG-63 (osteosarcoma)37.53
IMR-32 (neuroblastoma)56.05
A549 (lung carcinoma)47.12

These findings indicate that DIBP may serve as a potential therapeutic agent in treating specific types of cancer due to its ability to inhibit cell growth effectively .

Case Studies

  • Cytotoxicity Against HepG2 and MCF-7 Cells : A case study revealed that DIBP demonstrated significant cytotoxicity against HepG2 and MCF-7 cells with IC₅₀ values indicating potent activity at low concentrations .
  • Inhibition of Osteosarcoma Proliferation : Another study highlighted DIBP's effectiveness in inhibiting the proliferation of MG-63 osteosarcoma cells through the Akt-p53-cyclin pathway, suggesting a targeted mechanism that warrants further exploration for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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